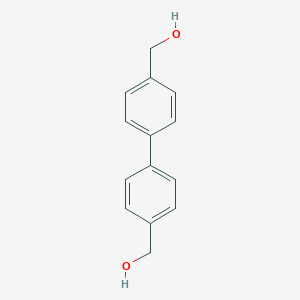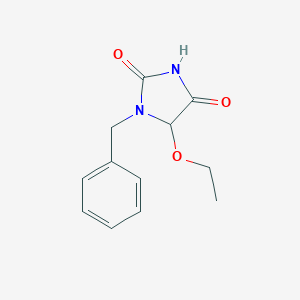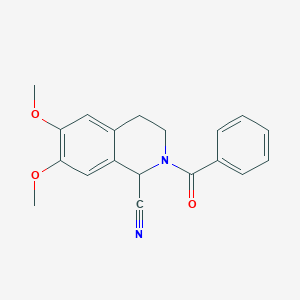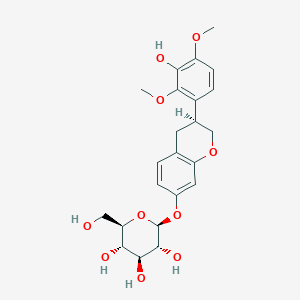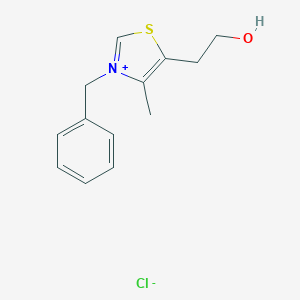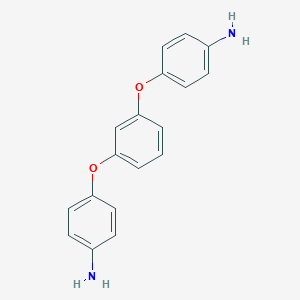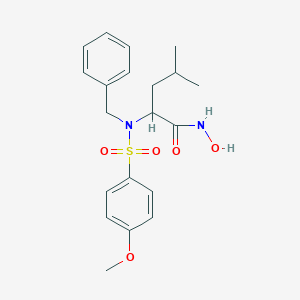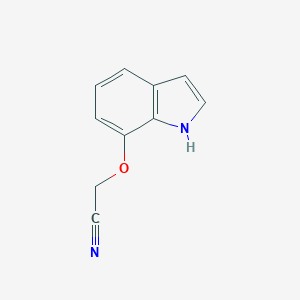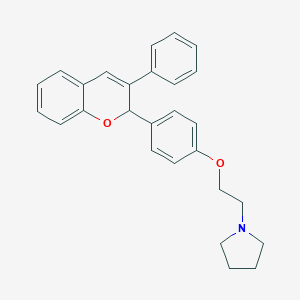
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyran derivatives. It has been studied extensively for its potential applications in scientific research.
Applications De Recherche Scientifique
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
Mécanisme D'action
The mechanism of action of 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran involves the inhibition of the NF-κB pathway, which is responsible for the regulation of inflammation and cell survival. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also has the ability to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and aging. Additionally, it has been found to induce apoptosis in cancer cells, which can help to prevent the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in many different cellular processes. This makes it a potentially useful compound for studying the mechanisms of inflammation, cell survival, and apoptosis. However, one limitation is that it may not be suitable for use in vivo due to its low bioavailability and potential toxicity.
Orientations Futures
There are several potential future directions for research on 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran. One direction is to investigate its potential use as a fluorescent probe for detecting nitric oxide in biological systems. Another direction is to study its effects on other cellular pathways and processes, such as autophagy and DNA repair. Additionally, further research could be done to improve its bioavailability and reduce its potential toxicity for use in vivo.
In conclusion, 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran is a promising compound for scientific research due to its potential applications in various fields and its ability to inhibit the NF-κB pathway, scavenge free radicals, and induce apoptosis. Further research is needed to fully understand its mechanisms of action and potential uses.
Méthodes De Synthèse
The synthesis of 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran involves the reaction of 4-(2-pyrrolidinoethoxy)benzaldehyde with 2-hydroxyacetophenone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzopyran ring system. The final product is obtained after purification through column chromatography.
Propriétés
Numéro CAS |
130378-74-4 |
|---|---|
Nom du produit |
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran |
Formule moléculaire |
C27H27NO2 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
1-[2-[4-(3-phenyl-2H-chromen-2-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H27NO2/c1-2-8-21(9-3-1)25-20-23-10-4-5-11-26(23)30-27(25)22-12-14-24(15-13-22)29-19-18-28-16-6-7-17-28/h1-5,8-15,20,27H,6-7,16-19H2 |
Clé InChI |
KWBXGHFQOFIZKE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
SMILES canonique |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Synonymes |
2-(4-(2-pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran PEPPB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)
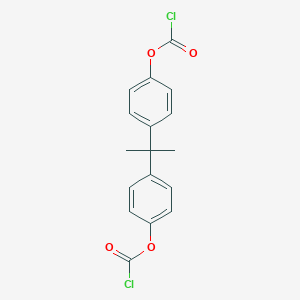
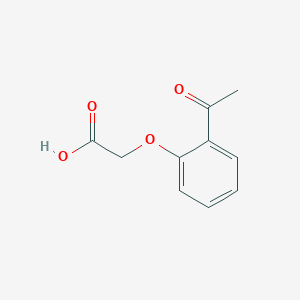
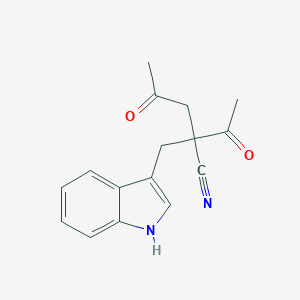
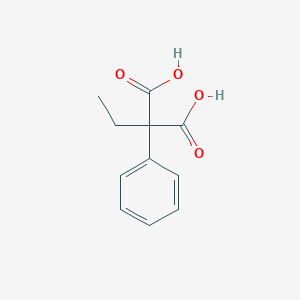
![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)
